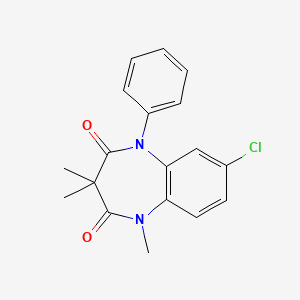

Clobazam EP Impurity D

CAS No.: 2092997-47-0

Cat. No.: VC18551215

Molecular Formula: C18H17ClN2O2

Molecular Weight: 328.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092997-47-0 |

|---|---|

| Molecular Formula | C18H17ClN2O2 |

| Molecular Weight | 328.8 g/mol |

| IUPAC Name | 7-chloro-1,3,3-trimethyl-5-phenyl-1,5-benzodiazepine-2,4-dione |

| Standard InChI | InChI=1S/C18H17ClN2O2/c1-18(2)16(22)20(3)14-10-9-12(19)11-15(14)21(17(18)23)13-7-5-4-6-8-13/h4-11H,1-3H3 |

| Standard InChI Key | GMGYQQLPVOXNPY-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(=O)N(C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3)C)C |

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Formula

Clobazam EP Impurity D is systematically named 7-chloro-1,3,3-trimethyl-5-phenyl-1,5-benzodiazepine-2,4-dione under IUPAC conventions . Its molecular formula, , reflects the incorporation of a benzodiazepine core modified with methyl, phenyl, and chloro substituents. The compound’s CAS registry number, 2092997-47-0, and UNII identifier T9SX5J5LSX further standardize its classification in chemical databases .

Structural Characteristics

The molecular structure of Clobazam EP Impurity D features a seven-membered diazepine ring fused to a benzene moiety. Key substituents include:

-

A chlorine atom at position 7 of the benzene ring.

-

Methyl groups at positions 1 and 3 of the diazepine ring.

-

A phenyl group at position 5.

The three-dimensional conformation, accessible via PubChem’s interactive 3D model, reveals a planar benzodiazepine core with minimal steric hindrance, facilitating interactions with analytical matrices .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 328.8 g/mol | |

| XLogP3 (Partition Coefficient) | 3.1 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 | |

| Topological Polar Surface Area | 40.6 Ų |

Synthesis and Sources in Pharmaceutical Production

Clobazam EP Impurity D arises during the synthesis of clobazam, particularly under conditions involving incomplete methylation or side reactions at the diazepine ring. Studies indicate that this impurity may form via:

-

Incomplete alkylation of intermediates during the introduction of methyl groups.

-

Oxidative degradation of clobazam under accelerated stability-testing conditions .

Analytical Characterization and Detection Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC methods employing C18 columns and UV detection at 254 nm have been validated for separating Clobazam EP Impurity D from clobazam and other related substances. Mobile phases often consist of acetonitrile and phosphate buffer (pH 3.0) in gradient elution modes .

Liquid Chromatography–Electrospray Ionization Mass Spectrometry (LC-ESI/MSn)

LC-ESI/MSn analyses reveal a predominant protonated molecular ion at m/z 329.1 ([M+H]), with characteristic fragmentation patterns including the loss of CO () and subsequent cleavage of the diazepine ring .

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectra (500 MHz, CDCl) display distinct signals for key protons:

-

δ 2.10 ppm (s, 6H): Methyl groups at position 3.

-

δ 7.35–7.45 ppm (m, 5H): Aromatic protons of the phenyl group.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Clobazam EP Impurity D exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in organic solvents such as methanol and acetonitrile . Stability studies indicate degradation under alkaline conditions (pH >9), forming hydrolyzed byproducts.

Regulatory Status and Quality Control

| Impurity | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Impurity A | 22316-55-8 | 286.71 g/mol | |

| Impurity B | 22316-24-1 | 266.29 g/mol | |

| Impurity C | 22316-16-1 | 314.77 g/mol | |

| Impurity E | 75524-13-9 | 274.75 g/mol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume